3-(2,2-Dimethylcyclopentyl)pyrrolidine chemical structure and physical properties
3-(2,2-Dimethylcyclopentyl)pyrrolidine chemical structure and physical properties
An In-Depth Technical Guide to 3-(2,2-Dimethylcyclopentyl)pyrrolidine: A Scaffold for Modern Drug Discovery
Executive Summary
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] This five-membered saturated heterocycle offers a unique combination of properties, including a three-dimensional geometry that allows for improved exploration of pharmacophore space, the introduction of stereochemical complexity, and a basic nitrogen atom that serves as a critical interaction point.[3] This guide provides a comprehensive technical overview of 3-(2,2-dimethylcyclopentyl)pyrrolidine, a derivative that combines the foundational pyrrolidine core with a sterically defined and lipophilic substituent. We will delve into its chemical structure, stereoisomerism, physicochemical properties, plausible synthetic routes, and its potential applications as a versatile building block for professionals in drug discovery and development.
The Strategic Value of the Pyrrolidine Scaffold
In contemporary drug design, there is a significant movement to "escape from flatland"—a strategy focused on increasing the three-dimensional character of drug candidates to enhance their specificity, solubility, and metabolic stability.[4] Saturated heterocyclic scaffolds like pyrrolidine are central to this approach. The non-planar, puckered nature of the pyrrolidine ring provides a rigid framework for orienting substituents in precise spatial arrangements, which is crucial for optimizing interactions with complex biological targets such as enzymes and receptors.[3]
The pyrrolidine core is a key component in a wide array of pharmacologically active agents, demonstrating efficacy in areas including oncology, infectious diseases, and central nervous system disorders.[1][2] The introduction of a 3-(2,2-dimethylcyclopentyl) group adds a distinct set of features:
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Lipophilicity and Steric Bulk: The dimethylcyclopentyl moiety significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The gem-dimethyl group provides a conformationally rigid anchor.
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Modulation of Physicochemical Properties: This substituent directly influences the molecule's overall size, shape, and polarity, parameters that are fine-tuned during the lead optimization phase of drug development.
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Stereochemical Richness: The structure contains multiple potential stereocenters, offering a rich platform for synthesizing stereoisomeric libraries to probe the chiral recognition sites of biological targets.
Molecular Structure and Stereochemistry
Chemical Identity
The molecule consists of a pyrrolidine ring substituted at the 3-position with a 2,2-dimethylcyclopentyl group. The hydrochloride salt of this compound is cataloged with the following identifier:
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Chemical Name: 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride
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CAS Number: 1909305-83-4[5]

Figure 1. Chemical Structure of 3-(2,2-Dimethylcyclopentyl)pyrrolidine.
Stereoisomerism: A Key Consideration
The structure of 3-(2,2-dimethylcyclopentyl)pyrrolidine possesses two stereogenic centers, leading to the potential for multiple stereoisomers.
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C3 of the Pyrrolidine Ring: The carbon atom where the cyclopentyl group is attached is a chiral center.
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C1 of the Cyclopentyl Ring: The carbon atom of the cyclopentyl ring attached to the pyrrolidine is also a chiral center.
This results in four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the substituents on the two rings defines the diastereomeric relationship (cis/trans). The precise control and characterization of this stereochemistry are paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles due to the chiral nature of biological receptors.[3]
Physicochemical and Spectroscopic Properties
Physical Properties
The following table summarizes known data for the hydrochloride salt and the parent pyrrolidine scaffold for comparative purposes.
| Property | 3-(2,2-Dimethylcyclopentyl)pyrrolidine HCl | Pyrrolidine (Parent Compound) | Reference |
| CAS Number | 1909305-83-4 | 123-75-1 | [5][6] |
| Molecular Formula | C₁₁H₂₂N · HCl | C₄H₉N | [5][6] |
| Appearance | Not specified | Colorless liquid | [7] |
| Melting Point | Not specified | -63 °C | [6][7] |
| Boiling Point | Not specified | 87-88 °C | [6][7] |
| Density | Not specified | 0.852 g/mL (at 25 °C) | [7] |
| pKa (Conjugate Acid) | Not specified | 11.27 (in water) | [6] |
| logP | Not specified (Predicted to be >2.5) | 0.22 | [8] |
Predicted Spectroscopic Profile
A full spectroscopic workup would be required for definitive structural confirmation. Based on the chemical structure, the following spectral characteristics are anticipated:
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¹H NMR: Resonances would be expected in the aliphatic region (approx. 1.0-3.5 ppm). Key signals would include two sharp singlets for the non-equivalent gem-dimethyl protons, complex multiplets for the cyclopentyl and pyrrolidine ring protons, and a broad, exchangeable singlet for the N-H proton.
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¹³C NMR: The spectrum would show 11 distinct signals for the carbon atoms, assuming no magnetic equivalence. The carbons of the gem-dimethyl group and the carbons adjacent to the nitrogen atom would be key diagnostic peaks.
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Infrared (IR) Spectroscopy: The spectrum would be characterized by a moderate N-H stretching vibration around 3300-3400 cm⁻¹.[9] Strong C-H stretching bands from the numerous sp³-hybridized carbons would appear just below 3000 cm⁻¹. The region from 1400-1500 cm⁻¹ would contain C-H bending (scissoring) vibrations.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed in the mass spectrum. Common fragmentation pathways would likely involve the loss of the cyclopentyl group or cleavage of the pyrrolidine ring, providing further structural information.
Synthesis and Chemical Reactivity
While a specific documented synthesis for this exact molecule is scarce, its structure lends itself to established synthetic methodologies for constructing polysubstituted pyrrolidines.[10] The [3+2] dipolar cycloaddition of azomethine ylides is a particularly powerful and atom-economic strategy for the direct formation of the pyrrolidine ring with control over multiple stereocenters.[11]
Proposed Synthetic Strategy
A plausible and efficient route involves the iridium-catalyzed reductive generation of an azomethine ylide from a suitable amide precursor, followed by an intermolecular [3+2] cycloaddition with an appropriate alkene.
Experimental Protocol Outline
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Azomethine Ylide Generation: The N-substituted amide precursor is treated with an iridium catalyst (e.g., 1 mol% Vaska's complex) and a silane reductant like tetramethyldisiloxane (TMDS) under inert atmosphere.[11] This reductively generates the reactive azomethine ylide intermediate.
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Cycloaddition: The electron-deficient alkene partner, in this case a vinyl derivative of the 2,2-dimethylcyclopentane core, is introduced to the reaction mixture. The [3+2] cycloaddition proceeds to form the N-protected pyrrolidine ring.
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Purification: The resulting substituted pyrrolidine is purified using standard techniques such as column chromatography on silica gel.
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Deprotection: The N-benzyl protecting group is removed under standard hydrogenolysis conditions (e.g., H₂ gas, Palladium on carbon) to yield the final secondary amine product.
This approach offers a convergent and efficient pathway to the desired scaffold, with opportunities to control diastereoselectivity through the choice of catalyst and reaction conditions.
Applications in Drug Discovery and Development
The true value of 3-(2,2-dimethylcyclopentyl)pyrrolidine lies in its utility as a versatile building block for creating libraries of novel compounds. The secondary amine serves as a reactive handle for introducing a wide range of substituents, allowing for systematic exploration of the structure-activity relationship (SAR).
Logical Drug Design Workflow
This scaffold can be integrated into a drug discovery program as follows:
Potential Therapeutic Areas
Given the broad biological activities of pyrrolidine derivatives, this scaffold could be used to develop novel therapeutics in multiple areas:[1]
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Oncology: As inhibitors of kinases or protein-protein interactions.
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Neuroscience: As ligands for G-protein coupled receptors (GPCRs) or ion channels.
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Infectious Diseases: As novel antibacterial or antiviral agents.
The specific 2,2-dimethylcyclopentyl substituent provides a unique lipophilic and sterically hindered profile that could confer high affinity and selectivity for targets with corresponding hydrophobic binding pockets.
Safety and Handling
The hydrochloride salt of 3-(2,2-dimethylcyclopentyl)pyrrolidine is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation or drowsiness.[5]
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Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Conclusion
3-(2,2-Dimethylcyclopentyl)pyrrolidine represents a valuable and strategically designed chemical entity for modern drug discovery. It combines the proven, three-dimensional framework of the pyrrolidine ring with a unique lipophilic substituent that imparts specific steric and physicochemical properties. While detailed experimental data on the compound itself is limited, its structure is accessible through robust synthetic methodologies like [3+2] cycloadditions. For researchers and scientists in drug development, this molecule serves as an excellent starting point for the synthesis of compound libraries aimed at discovering next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 5. nextsds.com [nextsds.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. Pyrrolidine [commonorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 11. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
